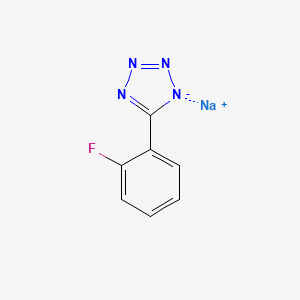![molecular formula C19H28O3 B1151019 (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid CAS No. 1039673-32-9](/img/structure/B1151019.png)
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Overview
Description
The compound belongs to the naphthalene derivative family, characterized by their polycyclic aromatic structures, which provide a versatile backbone for the synthesis of various chemical entities. These compounds are of interest in the development of fluorescent probes, materials science, and organic synthesis, highlighting their broad applicability in scientific research.
Synthesis Analysis
Synthetic approaches to naphthalene derivatives often involve catalytic acylation, Friedel-Crafts acylation, and other stepwise reactions that introduce functional groups to the naphthalene core. For example, the synthesis of fluorescent probes for β-amyloids involved catalytic acylation using 4-dimethylaminopyridine, demonstrating a method to attach complex moieties to a naphthalene derivative (Fa et al., 2015).
Molecular Structure Analysis
Naphthalene derivatives exhibit diverse molecular structures, with substituents affecting their conformation and reactivity. Crystal structure analyses often reveal intricate hydrogen bonding, C-H...O interactions, and geometric parameters critical for understanding their chemical behavior. Studies on naphthalene tetracarboxylic acid derivatives, for instance, provided insights into hydrogen bond formations and molecular geometries (Blackburn et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of naphthalene derivatives encompasses a range of reactions, including Friedel-Crafts acylation, nucleophilic substitutions, and rearrangements. The positions of substituents on the naphthalene ring influence the sites of ring cleavage and the distribution of reaction products. Dicarbonyl products from the OH radical-initiated reactions of naphthalene exemplify the compound's susceptibility to oxidative ring opening (Wang et al., 2007).
Scientific Research Applications
Stereochemical Studies and Synthesis
Total Synthesis and Stereostructure : Hagiwara and Uda (1991) described the total synthesis of dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor. They used a multi-step synthesis process starting from an optically active tetrahydro-naphthalene derivative, similar in structure to the compound , to establish its absolute stereochemistry (Hagiwara & Uda, 1991).
Chemoenzymatic Synthesis Applications : Kinoshita et al. (2008) reported on the enzymatic resolution and synthesis of related compounds, demonstrating the potential for chemoenzymatic approaches in synthesizing complex molecules with specific stereochemistry (Kinoshita et al., 2008).
Optical Properties and Probing Studies
Fluorescent Probe for β-Amyloids : Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, starting with a similar naphthalene derivative. This study highlights the utility of such compounds in developing diagnostic tools for diseases like Alzheimer's (Fa et al., 2015).
Photolysis Studies : Chiang et al. (1997) investigated the photoenolization of 5-Methyl-1,4-naphthoquinone, a compound structurally related to the one . Their findings provide insight into the kinetics and mechanisms of hydrogen and proton transfer reactions in similar compounds (Chiang et al., 1997).
Synthesis and Configuration Analysis
Chirality Transfer Studies : Baker et al. (1996) explored the stereoselective isomerization of naphthalene carboxylates, demonstrating the complexities and possibilities of chirality transfer in molecules similar to the compound of interest (Baker et al., 1996).
Absolute Configuration of Dihydroxyserrulatic Acid : Croft et al. (1979) worked on determining the absolute configuration of a diterpene acid by degrading it to a related naphthalene derivative. Such studies are crucial for understanding the spatial arrangement of molecules (Croft et al., 1979).
properties
IUPAC Name |
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGCWDAYASHSEK-YDZYAZLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)

